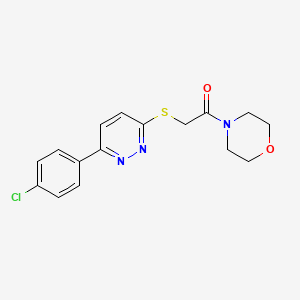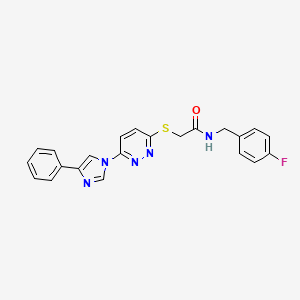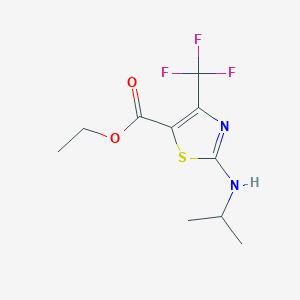
(2S)-2-(1-Methylcyclopentyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(1-Methylcyclopentyl)propanoic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to relieve pain, reduce fever, and inflammation. It is one of the most widely used medications in the world and is available over-the-counter in many countries.
Wirkmechanismus
The mechanism of action of (2S)-2-(1-Methylcyclopentyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. By inhibiting COX enzymes, (2S)-2-(1-Methylcyclopentyl)propanoic acid reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
(2S)-2-(1-Methylcyclopentyl)propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever. In addition, it has been shown to have antioxidant properties, which may help to prevent oxidative damage to cells. It has also been shown to have neuroprotective properties, which may help to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-(1-Methylcyclopentyl)propanoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and can be given orally or intravenously. However, there are some limitations to its use in lab experiments. It has a relatively short half-life, which means that it may need to be administered multiple times over the course of an experiment. In addition, it can have off-target effects on other enzymes and pathways, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on (2S)-2-(1-Methylcyclopentyl)propanoic acid. One area of research is the development of new formulations and delivery methods that can improve its efficacy and reduce its side effects. Another area of research is the identification of new targets and pathways that may be involved in the anti-inflammatory, analgesic, and antipyretic effects of (2S)-2-(1-Methylcyclopentyl)propanoic acid. Finally, there is a need for further research on the potential neuroprotective and anticancer properties of (2S)-2-(1-Methylcyclopentyl)propanoic acid.
Synthesemethoden
The synthesis of (2S)-2-(1-Methylcyclopentyl)propanoic acid involves the condensation of 2-methylpropene with benzene in the presence of a catalyst such as aluminum chloride to form 2-phenylpropene. The resulting 2-phenylpropene is then reacted with propionic anhydride in the presence of a Lewis acid catalyst such as boron trifluoride to produce (2S)-2-(1-Methylcyclopentyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(1-Methylcyclopentyl)propanoic acid has been extensively researched for its anti-inflammatory, analgesic, and antipyretic properties. It has been used to treat a variety of conditions such as arthritis, menstrual cramps, dental pain, headache, and fever. In addition, it has been studied for its potential to prevent cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2S)-2-(1-methylcyclopentyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(8(10)11)9(2)5-3-4-6-9/h7H,3-6H2,1-2H3,(H,10,11)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQBLBHTDDFRTJ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C1(CCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C1(CCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1-Methylcyclopentyl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780609.png)
![7-Chlorothiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B2780610.png)







![2-[(4-bromophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2780623.png)


![3-{[(4-bromobenzyl)sulfinyl]methyl}-4-ethyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2780631.png)